molecular formula C20H24N4O2 B10928113 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10928113
M. Wt: 352.4 g/mol
InChI Key: RMBIKFDFMXEMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromen backbone with a pyrazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromen backbone: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the chromen backbone through a coupling reaction.

    Amination and cyanation: The final steps involve introducing the amino group and the cyanide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromen backbone.

    Substitution: Various substitution reactions can occur, especially at the amino group or the cyanide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Oxidized derivatives of the amino group or pyrazole ring.

    Reduction products: Reduced forms of the chromen backbone.

    Substitution products: Substituted derivatives at the amino or cyanide groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride
  • 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL bromide

Uniqueness

The presence of the cyanide group in 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide distinguishes it from its analogs. This group can significantly influence the compound’s reactivity and biological activity, making it a unique subject for research.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-amino-4-(1-cyclopentylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H24N4O2/c1-20(2)7-15(25)18-16(8-20)26-19(22)14(9-21)17(18)12-10-23-24(11-12)13-5-3-4-6-13/h10-11,13,17H,3-8,22H2,1-2H3

InChI Key

RMBIKFDFMXEMSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3)C4CCCC4)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.